molecular formula C24H21NO5 B1341743 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1176648-58-0

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Katalognummer: B1341743
CAS-Nummer: 1176648-58-0
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: LZAACEXURLBYEU-QFIPXVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Molecular Architecture and Stereochemical Configuration

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral, Fmoc-protected aromatic glycine derivative. Its molecular architecture comprises:

  • Fmoc Protecting Group : A 9-fluorenylmethoxycarbonyl (Fmoc) moiety attached to the α-amino group, ensuring solubility in organic solvents and enabling selective deprotection during peptide synthesis.
  • 2-Methoxyphenyl Substituent : An aromatic ring with a methoxy group at the ortho position, contributing steric and electronic effects to the molecule.
  • Acetic Acid Backbone : A central chiral carbon (Cα) bonded to a carboxylic acid group, with the absolute configuration specified as S.

The stereochemical configuration is critical for maintaining enantiopurity in peptide synthesis, as racemization at the α-carbon can compromise biological activity. The Fmoc group’s stability under acidic conditions and mild base-lability during deprotection (e.g., with piperidine) are key advantages for solid-phase peptide synthesis (SPPS).

Table 1: Key Molecular Properties

Property Value Source
Molecular Formula C₂₄H₂₁NO₅
Molecular Weight 403.43 g/mol
Chiral Center Cα (S-configuration)
Solubility Soluble in DMF, DMSO

X-ray Crystallographic Analysis of Fmoc-Protected Aromatic Glycine Derivatives

While direct crystallographic data for this compound are limited, insights can be drawn from studies of analogous Fmoc-protected amino acids. For example, X-ray crystallography of Fmoc-β-amino acids and macrocyclic peptides reveals:

  • Crystallization Conditions : Fmoc-protected compounds often crystallize in polar solvents (e.g., HEPES buffer, Jeffamine M-600) under pH-controlled environments.
  • Packing Interactions : The bulky Fmoc group and aromatic substituents influence lattice packing through π-π stacking and van der Waals interactions.
  • Stereochemical Constraints : The S-configuration at Cα restricts conformations, favoring β-sheet or β-hairpin structures in peptide assemblies.

Case Study : In structurally related peptides, Fmoc groups facilitate isomorphous replacement for phase determination in X-ray crystallography. For example, iodinated Fmoc derivatives enable heavy-atom phasing strategies.

Comparative Analysis with Related Fmoc-Amino Acid Building Blocks

This compound differs from other Fmoc-protected amino acids in substituent composition and stereochemical properties.

Table 2: Comparative Properties of Fmoc-Amino Acid Derivatives

Derivative Substituent Stereochemical Feature Key Application Source
Fmoc-(2-thienyl)glycine 2-Thienyl DL-mixture Peptide electronic properties
Fmoc-phenylglycine Phenyl R/S-configurations Collagen model peptides
Fmoc-β-amino butyric acid β-carbon chain Non-natural backbone Peptide drug conjugates

Key Distinctions :

  • Electronic Effects : The 2-methoxyphenyl group’s electron-donating methoxy substituent enhances resonance stabilization compared to electron-withdrawing thienyl or phenyl groups.
  • Synthetic Challenges : Unlike Fmoc-phenylglycine, which is prone to racemization during coupling, the S-configuration here is stabilized by steric and electronic factors from the methoxy group.
  • Functionalization : The acetic acid backbone allows carboxylate participation in hydrogen bonding or metal coordination, unlike amide-containing Fmoc derivatives.

Eigenschaften

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAACEXURLBYEU-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590422
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176648-58-0
Record name (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid, often referred to as an Fmoc-protected amino acid, plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) group, which provides stability during synthesis, and an acetic acid moiety that contributes to its biological interactions. The presence of the methoxyphenyl group enhances its lipophilicity, potentially increasing its interaction with biological membranes.

PropertyValue
Molecular FormulaC₁₈H₁₉N₁O₄
Molecular Weight321.35 g/mol
CAS NumberNot available
Purity99% or higher

The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function, allowing for selective coupling reactions without side reactions that could compromise the integrity of the synthesized peptides.

Peptides synthesized with this compound can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Biological Activity

Research indicates that the peptides formed from this compound may exhibit several biological activities:

  • Antimicrobial Activity : Some studies suggest that peptides synthesized using Fmoc-protected amino acids can demonstrate antimicrobial properties against specific bacterial strains.
  • Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation through pathways involving apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : Compounds derived from this structure have been evaluated for their ability to reduce pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Peptide Synthesis and Biological Evaluation :
    A study synthesized a series of peptides using this compound as a key building block. The resulting peptides were tested for their ability to inhibit specific enzymes involved in cancer progression. Results indicated that certain peptides exhibited IC50 values in the low micromolar range against selected cancer cell lines .
  • Antimicrobial Peptide Development :
    Research focused on developing antimicrobial peptides utilizing this compound demonstrated promising results against multidrug-resistant bacterial strains. The study highlighted the importance of the methoxyphenyl group in enhancing membrane permeability .
  • Inflammatory Response Modulation :
    A recent investigation assessed the anti-inflammatory properties of peptides synthesized from this compound. The results showed a significant reduction in IL-6 production in vitro, suggesting potential use in treating inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Group Variations

(a) 2-Methoxyphenyl vs. 4-Methoxyphenyl
  • Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid Molecular Formula: C₂₄H₂₁NO₅ () Key Feature: The 4-methoxy group para to the acetic acid chain enhances electronic effects (e.g., resonance donation), which may alter binding affinity in target molecules .
(b) Phenyl vs. o-Tolyl vs. Indenyl Substitutions
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid Molecular Formula: C₂₄H₂₁NO₄ () Key Difference: Lacks the methoxy group, simplifying synthesis but reducing polarity. The phenyl group may increase hydrophobicity, affecting solubility in aqueous media .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid Molecular Formula: C₂₅H₂₃NO₄ () Key Difference: The o-tolyl (2-methylphenyl) group introduces steric bulk, while the propanoic acid chain (vs.
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Molecular Formula: C₂₆H₂₃NO₄ () Key Difference: The indenyl group (bicyclic structure) adds rigidity, which could stabilize specific peptide conformations .

Functional Group Modifications

(a) Ester and Azide Functionalization
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Molecular Formula: C₂₁H₂₁NO₆ () Key Feature: The 4-methoxy-4-oxobutanoic acid group introduces an ester functionality, increasing electrophilicity and reactivity in coupling reactions .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid Molecular Formula: C₂₁H₂₂N₄O₄ () Key Feature: The azide group enables click chemistry applications (e.g., CuAAC reactions), expanding utility in bioconjugation .
(b) Hydroxy and Aliphatic Chain Modifications
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid Molecular Formula: C₂₆H₃₁NO₄ () Key Feature: The long aliphatic chain (dec-9-enoic acid) increases hydrophobicity, making it suitable for lipidated peptide synthesis .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically follows a multi-step approach:

  • Step 1: Synthesis or procurement of the chiral amino acid precursor — (S)-2-amino-2-(2-methoxyphenyl)acetic acid (the corresponding amino acid without protection).
  • Step 2: Protection of the amino group with the Fmoc group — This is achieved by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.
  • Step 3: Purification and isolation — The product is purified by crystallization or chromatography to ensure high enantiomeric purity and chemical purity.

This approach ensures the stereochemistry at the alpha carbon is preserved, which is critical for applications in peptide synthesis.

Detailed Reaction Conditions

  • Reagents:

    • (S)-2-amino-2-(2-methoxyphenyl)acetic acid (starting material)
    • 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
    • Base (commonly sodium bicarbonate or sodium carbonate)
    • Solvent: Typically aqueous-organic biphasic system (e.g., dioxane/water or acetone/water)
  • Procedure:

    • Dissolve the chiral amino acid in a basic aqueous solution to deprotonate the amino group.
    • Add Fmoc-Cl dissolved in an organic solvent dropwise with stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.
    • Stir the reaction mixture for several hours at room temperature to ensure complete reaction.
    • Acidify the reaction mixture to precipitate the Fmoc-protected amino acid.
    • Filter and wash the precipitate, then dry under vacuum.
  • Purification:

    • Recrystallization from suitable solvents (e.g., ethyl acetate/hexane) or chromatographic techniques (silica gel column chromatography) are used to obtain the pure product with >98% purity.

Alternative Synthetic Routes

While the above method is standard, alternative routes may involve:

Data Table: Preparation Parameters and Conditions

Parameter Details
Starting Material (S)-2-amino-2-(2-methoxyphenyl)acetic acid
Protecting Reagent 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
Base Sodium bicarbonate or sodium carbonate
Solvent Dioxane/water or acetone/water
Temperature 0–5 °C during addition, then room temperature
Reaction Time 2–6 hours
Purification Method Recrystallization or silica gel chromatography
Product Purity >98%
Molecular Weight 403.4 g/mol
Storage Conditions 2–8 °C short term; -20 °C or -80 °C long term

Research Findings and Notes

  • The Fmoc protection is highly selective for the amino group, leaving the carboxylic acid free for further peptide coupling reactions.
  • The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis, which is critical for biological activity in peptides.
  • The presence of the 2-methoxy substituent on the phenyl ring can influence solubility and reactivity, requiring careful control of reaction conditions.
  • The compound is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block.

Q & A

Q. What is the role of the Fmoc group in the synthesis of this compound?

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protections intact. This stepwise deprotection-coupling strategy is critical for constructing peptide chains with high fidelity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

  • HPLC with UV detection (e.g., C18 columns, 220–280 nm) assesses purity by comparing retention times to standards.
  • Nuclear Magnetic Resonance (NMR) (1H, 13C) confirms structural integrity, with methoxy (δ ~3.8 ppm) and fluorenyl aromatic protons (δ ~7.2–7.8 ppm) as diagnostic signals.
  • Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (e.g., [M+H]+ for C26H24NO6: calculated 446.16, observed 446.2) .

Q. How should researchers handle and store Fmoc-protected intermediates to prevent degradation?

Store under inert gas (Ar/N2) at –20°C in desiccated conditions. Avoid prolonged exposure to light, moisture, or acidic environments, which can hydrolyze the Fmoc group. Use anhydrous solvents (e.g., DMF, DCM) during synthesis to minimize premature deprotection .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase synthesis of Fmoc-protected derivatives?

  • Coupling agents : HATU or DIC/Oxyma Pure reduces racemization compared to DCC/HOBt.
  • Reaction time : Extend to 1–2 hours for sterically hindered residues (e.g., 2-methoxyphenyl).
  • Monitoring : Use the Kaiser test (ninhydrin) or in-situ FTIR to confirm amine deprotection and coupling completion .

Q. What strategies mitigate racemization during synthesis?

  • Temperature control : Perform couplings at 0–4°C.
  • Additives : HOBt or Oxyma suppresses base-induced racemization.
  • Chiral analysis : Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do solvent choices impact Fmoc stability and reaction kinetics?

Polar aprotic solvents (DMF, DCM) enhance solubility and minimize side reactions. Avoid THF or ethers, which may form peroxides under storage. Protic solvents (e.g., MeOH) accelerate Fmoc cleavage in acidic conditions, necessitating strict anhydrous protocols .

Q. What computational tools aid in designing derivatives with enhanced bioactivity?

  • Molecular docking (AutoDock Vina) predicts binding to targets like Mdm2.
  • Density Functional Theory (DFT) calculates transition-state energies for optimizing synthetic routes.
  • Molecular Dynamics (MD) simulations assess conformational stability in solution .

Q. How can contradictory yields in Fmoc deprotection be resolved?

Systematically test deprotection conditions:

  • Base selection : Compare piperidine (20% in DMF) vs. DBU (2% in DMF).
  • Duration : Vary from 2–30 minutes.
  • Analysis : Use LC-MS to identify byproducts (e.g., dibenzofulvene adducts) and adjust protocols .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

  • Heat dissipation : Use jacketed reactors for exothermic couplings.
  • Mixing efficiency : Optimize stirring rates to prevent resin clumping.
  • Purification : Switch from flash chromatography to preparative HPLC for large batches .

Q. How does the 2-methoxyphenyl group influence coupling reactivity?

The methoxy group increases steric hindrance and electron density, slowing coupling. Mitigate by:

  • Activating agents : HATU > HBTU for improved reactivity.
  • Extended coupling : 2–4 hours for complete conversion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.